4-(6-Methylpyridazin-3-yl)benzoic acid is a compound that belongs to the class of benzoic acids, characterized by the presence of a pyridazine ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science.
The compound is classified as an aromatic carboxylic acid, which possesses both hydrophobic and hydrophilic properties due to its aromatic structure and carboxylic acid functional group. It is often synthesized for research purposes, particularly in the development of pharmaceuticals and as an intermediate in organic synthesis .
The synthesis of 4-(6-Methylpyridazin-3-yl)benzoic acid can be achieved through several methodologies. One prominent method involves:
In a notable patent, the synthesis includes steps involving the use of specific reagents such as thionyl chloride for acyl chloride formation and various coupling agents for the introduction of functional groups . The reaction conditions typically require anhydrous solvents like dichloromethane or toluene to facilitate efficient synthesis.
The molecular structure of 4-(6-Methylpyridazin-3-yl)benzoic acid features a benzoic acid moiety attached to a pyridazine ring. The structural formula can be depicted as follows:
Key Structural Features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure, revealing characteristic peaks corresponding to the functional groups present .
4-(6-Methylpyridazin-3-yl)benzoic acid can participate in various chemical reactions, including:
These reactions are significant for developing derivatives with enhanced biological activity or altered physical properties .
The mechanism of action for compounds like 4-(6-Methylpyridazin-3-yl)benzoic acid often involves interactions at the molecular level with biological targets. For instance, it may inhibit specific enzymes or receptors relevant in disease pathways.
Research indicates that derivatives of this compound may exhibit inhibitory activity against certain kinases, which are crucial in cancer pathways. The precise mechanism often involves binding affinity studies and kinetic analyses to determine how effectively these compounds interact with their targets .
The physical properties of 4-(6-Methylpyridazin-3-yl)benzoic acid include:
Chemical properties include its reactivity as an acid, which allows it to participate in neutralization reactions and form salts with bases.
Studies have shown that this compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
4-(6-Methylpyridazin-3-yl)benzoic acid finds applications primarily in:
4-(6-Methylpyridazin-3-yl)benzoic acid (CAS RN: 216060-24-1) is a bifunctional heterocyclic compound featuring a pyridazine nucleus linked to a benzoic acid moiety via a covalent bond at the 3- and 4-positions, respectively. Its systematic IUPAC name is 4-(6-methylpyridazin-3-yl)benzoic acid, reflecting the methyl substituent at the 6-position of the pyridazine ring and the carboxylic acid at the 1-position of the benzene ring [1] [4]. The molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol. Its canonical SMILES representation (CC1=NN=C(C=C1)C1=CC=C(C=C1)C(=O)O) precisely encodes the connectivity: the methylpyridazine (CC1=NN=C(C=C1)) and benzoic acid (C1=CC=C(C=C1)C(=O)O) fragments connected through a single bond [1] [4].
Table 1: Molecular Identification Data for 4-(6-Methylpyridazin-3-yl)benzoic Acid
Property | Value |
---|---|
CAS Registry Number | 216060-24-1 |
IUPAC Name | 4-(6-methylpyridazin-3-yl)benzoic acid |
Molecular Formula | C₁₂H₁₀N₂O₂ |
Molecular Weight | 214.22 g/mol |
Canonical SMILES | CC1=NN=C(C=C1)C1=CC=C(C=C1)C(=O)O |
InChI Key | UWPHHPULQHSQBB-UHFFFAOYSA-N |
XLogP (LogP) | 2.15 |
Topological Polar Surface Area | 63.08 Ų |
Structurally, this compound exemplifies a "hybrid heterocycle" design strategy, merging two distinct pharmacophoric elements:
Pyridazines represent an underutilized but pharmaceutically significant class of nitrogen heterocycles. As bioisosteres of pyridines and pyrimidines, they offer distinct advantages: higher dipole moment for improved target affinity, enhanced metabolic stability via reduced susceptibility to cytochrome P450 oxidation, and improved solubility profiles. 4-(6-Methylpyridazin-3-yl)benzoic acid embodies these properties while serving as a versatile building block in rational drug design [3] [6] [8].
Recent applications highlight its dual utility:
Table 2: Biological Activities of Medicinal Compounds Incorporating Pyridazine-Benzoic Acid Hybrids
Therapeutic Area | Target | Role of Hybrid Scaffold | Reference |
---|---|---|---|
Antiepileptics | Nav1.2 Sodium Channel | Core structure enabling π-stacking with pore domain residues | [3] |
Kinase Inhibitors (Oncology) | CDK12/13, CSNK2A | H-bond acceptor (pyridazine) and electrostatic anchor (acid) | [6] [8] |
Antivirals | Casein Kinase 2 (CSNK2A) | Disrupts viral entry via host-targeted inhibition | [8] |
Tyrosine Kinase Inhibitors | Bcr-Abl (e.g., Nilotinib intermediates) | Key fragment in early-stage synthetic routes | [10] |
Critically, the 6-methyl group enhances selectivity by occupying hydrophobic subpockets. In kinase inhibitors, this moiety minimizes off-target binding to PIM3, addressing a key limitation of earlier chemotypes [8]. The scaffold’s synthetic tractability is evidenced by convergent routes: Suzuki coupling of pyridazine boronic acids with 4-bromobenzoates or SNAr reactions on dichloropyridazines yield this structure in 70–90% efficiency, enabling rapid analog generation [1] [4] [10]. Recent work on imidazo[1,2-b]pyridazine-based CDK12/13 covalent inhibitors further validates the pyridazine core’s utility in targeted oncology, with compound 24 achieving IC₅₀ values of 12–18 nM through Cys1039 engagement [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1